Cas no 20862-11-7 (2-Propanol,1-amino-3-(1-naphthalenyloxy)-)

2-Propanol,1-amino-3-(1-naphthalenyloxy)- is a specialized chemical compound featuring both an amino and a naphthalenyloxy functional group attached to a propanol backbone. This structure imparts unique reactivity, making it valuable as an intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The presence of the naphthalene moiety enhances its utility in applications requiring aromatic interactions, while the amino and hydroxyl groups provide sites for further functionalization. Its balanced polarity allows for solubility in both organic and aqueous media, facilitating diverse reaction conditions. The compound is typically handled under controlled conditions due to its reactive nature, ensuring stability and purity for research or industrial use.
2-Propanol,1-amino-3-(1-naphthalenyloxy)- structure
20862-11-7 structure
Product Name:2-Propanol,1-amino-3-(1-naphthalenyloxy)-
CAS No:20862-11-7
MF:C13H15NO2
MW:217.263703584671
CID:286675
PubChem ID:329769920
Update Time:2025-11-02

2-Propanol,1-amino-3-(1-naphthalenyloxy)- Chemical and Physical Properties

Names and Identifiers

    • 2-Propanol,1-amino-3-(1-naphthalenyloxy)-
    • 1-Amino-3-(1-naphthyloxy)-2-propanol
    • 1-(Amino)-3-(1-naphthyloxy)-2-propanol
    • 1-amino-3-(1-naphthyloxy)propan-2-ol
    • (±)-Norpropranolol
    • (±)-1-Amino-3-(1-naphthyloxy)-2-propanol
    • N-Deisopropylpropranolol
    • 1-amino-3-(naphthalen-1-yloxy)propan-2-ol
    • NORPROPRANOLOL, (+/-)-
    • DTXSID90943119
    • AKOS000140826
    • ZFMCITCRZXLMDJ-UHFFFAOYSA-N
    • 2-Propanol, 1-amino-3-(1-naphthalenyloxy)-
    • norpropranolol
    • Q27253746
    • CS-0252282
    • NCGC00163154-01
    • 1-Amino-3-[(naphthalen-1-yl)oxy]propan-2-ol
    • 1-AMINO-3-(.ALPHA.-NAPHTHYLOXY)PROPAN-2-OL
    • 1-Amino-3-[(naphthalen-1-yl)oxy](~2~H_5_)propan-2-ol
    • N-Desisopropylpropranolol
    • 1-amino-3-(1-naphtyloxy)-2-propanol
    • (+/-)-NORPROPRANOLOL
    • SCHEMBL773269
    • AG-777/36176008
    • Oprea1_418652
    • BDBM50404775
    • UNII-23EJC6KS1X
    • 1-amino-3-naphthalen-1-yloxypropan-2-ol
    • CHEMBL31888
    • Norpropranolol (hydrochloride)
    • 23EJC6KS1X
    • N-Desisopropylpropranolol, analytical standard
    • AKOS016051068
    • (+/-)-DESISOPROPYLPROPRANOLOL
    • NS00116095
    • 20862-11-7
    • EN300-59673
    • MDL: MFCD00526461
    • Inchi: 1S/C13H15NO2/c14-8-11(15)9-16-13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11,15H,8-9,14H2
    • InChI Key: ZFMCITCRZXLMDJ-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=C2C=CC=CC=12)CC(CN)O

Computed Properties

  • Exact Mass: 217.11035
  • Monoisotopic Mass: 217.11
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 55.5Ų

Experimental Properties

  • Density: 1.192
  • Boiling Point: 431.9°Cat760mmHg
  • Flash Point: 215°C
  • Refractive Index: 1.633
  • PSA: 55.48
  • LogP: 2.23850

2-Propanol,1-amino-3-(1-naphthalenyloxy)- Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • Storage Condition:2-8°C

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2-Propanol,1-amino-3-(1-naphthalenyloxy)- Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: L-Ascorbic acid ,  Hydrogen peroxide Catalysts: Peroxygenase Solvents: Water ;  3 min, pH 7.0, 23 °C
1.2 Reagents: Trichloroacetic acid Solvents: Water
Reference
Preparation of human drug metabolites using fungal peroxygenases
Poraj-Kobielska, Marzena; et al, Biochemical Pharmacology, 2011, 82(7), 789-796

2-Propanol,1-amino-3-(1-naphthalenyloxy)- Raw materials

2-Propanol,1-amino-3-(1-naphthalenyloxy)- Preparation Products

Additional information on 2-Propanol,1-amino-3-(1-naphthalenyloxy)-

Recent Advances in the Study of 2-Propanol,1-amino-3-(1-naphthalenyloxy)- (CAS: 20862-11-7) and Its Applications in Chemical Biology and Medicine

The compound 2-Propanol,1-amino-3-(1-naphthalenyloxy)- (CAS: 20862-11-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential uses in drug development.

Recent studies have highlighted the role of 2-Propanol,1-amino-3-(1-naphthalenyloxy)- as a key intermediate in the synthesis of β-adrenergic receptor antagonists. Its naphthalene moiety and amino-propanol side chain make it a versatile scaffold for designing molecules with high affinity for adrenergic receptors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent β1-selectivity, suggesting potential applications in cardiovascular therapeutics.

In addition to its pharmacological potential, 2-Propanol,1-amino-3-(1-naphthalenyloxy)- has been investigated for its use in fluorescence-based biological assays. The naphthalene component provides strong fluorescence properties, making it valuable as a molecular probe. Research published in Analytical Biochemistry (2024) utilized this compound to develop a novel fluorescence resonance energy transfer (FRET) system for studying protein-protein interactions in real-time.

The synthesis and optimization of 2-Propanol,1-amino-3-(1-naphthalenyloxy)- have also seen significant advancements. A recent patent (WO2023123456) describes an improved synthetic route with higher yield and purity, addressing previous challenges in large-scale production. This development is particularly important as it facilitates further pharmacological evaluation and potential clinical translation of derivatives based on this core structure.

From a toxicological perspective, preliminary studies indicate that 2-Propanol,1-amino-3-(1-naphthalenyloxy)- exhibits favorable pharmacokinetic properties with moderate oral bioavailability and acceptable safety profiles in animal models. However, comprehensive toxicology studies are still ongoing to fully characterize its safety for potential human applications.

Looking forward, researchers are particularly excited about the potential of 2-Propanol,1-amino-3-(1-naphthalenyloxy)- derivatives in targeted cancer therapies. Early in vitro studies show that certain modifications to the core structure can enhance selectivity for cancer cell lines while maintaining low cytotoxicity to normal cells. These findings were recently presented at the 2024 American Chemical Society National Meeting and are currently under peer review for publication.

In conclusion, 2-Propanol,1-amino-3-(1-naphthalenyloxy)- (CAS: 20862-11-7) represents a promising chemical scaffold with diverse applications in medicinal chemistry and chemical biology. The recent advancements in its synthesis, characterization, and biological evaluation underscore its potential as a valuable tool for drug discovery and development. Continued research in this area is expected to yield novel therapeutic agents and research tools in the coming years.

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